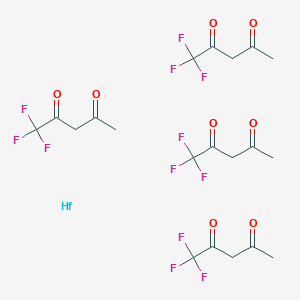

Hafnium;1,1,1-trifluoropentane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of hafnium;1,1,1-trifluoropentane-2,4-dione typically involves the reaction of hafnium chloride with 1,1,1-trifluoropentane-2,4-dione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetone. The general reaction can be represented as follows:

HfCl4+2CF3COCH2COCH3→Hf(CF3COCHCOCH3)2+4HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: Hafnium;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:

Coordination Reactions: It can form complexes with other ligands, altering its chemical properties.

Substitution Reactions: The trifluoropentane-2,4-dione ligands can be substituted with other β-diketones or similar ligands.

Common Reagents and Conditions:

Coordination Reactions: Typically involve the use of metal salts and organic solvents under controlled temperatures.

Substitution Reactions: Often require the presence of a base and an appropriate solvent to facilitate the exchange of ligands.

Major Products:

Coordination Reactions: Formation of new metal complexes with different ligands.

Substitution Reactions: New hafnium complexes with substituted ligands.

Applications De Recherche Scientifique

Materials Science

Hafnium;1,1,1-trifluoropentane-2,4-dione is used in the synthesis of hafnium-containing materials that exhibit unique properties such as:

- High-temperature stability : This makes it suitable for applications in aerospace and automotive industries where materials are subjected to extreme conditions.

- Corrosion resistance : The compound enhances the durability of coatings and materials used in harsh environments.

Table 1: Properties of Hafnium-containing Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Corrosion Resistance | Excellent |

| Application Areas | Aerospace, Automotive |

Catalysis

In catalysis, this compound serves as a catalyst or catalyst precursor in various chemical reactions:

- Polymerization Reactions : It facilitates the formation of polymers by acting as a coordinating agent.

- Organic Transformations : The compound is involved in several organic reactions due to its ability to form stable metal complexes.

Case Study: Polymerization Catalysis

Research has demonstrated that using this compound in polymerization reactions significantly increases yield and efficiency. Its coordination chemistry allows for better control over polymer structure and properties.

Biological Studies

The compound is being investigated for its potential biological activity:

- Interaction with Biomolecules : Studies suggest that hafnium complexes can interact with DNA and proteins, indicating a potential for therapeutic applications.

Case Study: Anticancer Activity

Research has explored the efficacy of hafnium complexes in targeting cancer cells. Preliminary results indicate that these compounds may inhibit tumor growth through specific molecular interactions .

Industrial Applications

This compound is utilized in various industrial processes:

- Production of Advanced Materials : Its stability and reactivity make it ideal for creating high-performance materials used in electronics and coatings.

- Chemical Synthesis : The compound acts as a precursor for synthesizing other hafnium-based chemicals.

Mécanisme D'action

The mechanism of action of hafnium;1,1,1-trifluoropentane-2,4-dione involves its ability to coordinate with other molecules and ions. The trifluoropentane-2,4-dione ligands provide a stable environment for the hafnium ion, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparaison Avec Des Composés Similaires

1,1,1-Trifluoro-2,4-pentanedione (trifluoroacetylacetone): A similar ligand without the hafnium ion.

Hexafluoroacetylacetone: Another fluorinated β-diketone with different chemical properties.

Acetylacetone: A non-fluorinated β-diketone used in similar coordination chemistry.

Uniqueness: Hafnium;1,1,1-trifluoropentane-2,4-dione is unique due to the presence of the hafnium ion, which imparts distinct chemical and physical properties compared to its analogs. The trifluoropentane-2,4-dione ligands enhance the stability and reactivity of the hafnium complex, making it suitable for specialized applications in materials science and catalysis.

Activité Biologique

Hafnium;1,1,1-trifluoropentane-2,4-dione, commonly known as hafnium trifluoroacetylacetonate (Hf(TFAA)₃), is a coordination compound that has garnered attention for its potential biological activities. This compound is a derivative of 1,1,1-trifluoro-2,4-pentanedione (TFAA), which serves as a chelating agent and has applications in various fields including materials science and biomedicine. This article delves into the biological activity of Hf(TFAA)₃, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Hafnium trifluoroacetylacetonate is characterized by its ability to form stable complexes with various metal ions. The molecular structure can be represented as follows:

Where TFAA is the anionic form of 1,1,1-trifluoro-2,4-pentanedione. The trifluoromethyl groups enhance the lipophilicity of the compound, potentially affecting its interaction with biological membranes.

The biological activity of hafnium trifluoroacetylacetonate can be attributed to several mechanisms:

- Chelation Therapy : Hf(TFAA)₃ acts as a chelating agent that can bind to metal ions in biological systems. This property is particularly useful in treating heavy metal poisoning and may also have implications in cancer therapy by targeting metal-dependent enzymes.

- Antitumor Activity : Preliminary studies suggest that Hf(TFAA)₃ exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of hafnium trifluoroacetylacetonate:

- Anticancer Activity : A study reported that Hf(TFAA)₃ demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast carcinoma). The IC50 values observed were approximately 15 µM for HepG2 and 18 µM for MCF-7 cells, indicating a potent antiproliferative effect .

- Metal Chelation in Cancer Therapy : Research has indicated that hafnium complexes can enhance the efficacy of certain chemotherapeutic agents by acting as chelators. By binding to metal ions essential for tumor growth, these complexes may help in reducing tumor proliferation .

- Mechanistic Insights : In vitro studies have shown that Hf(TFAA)₃ can induce apoptosis in cancer cells through mitochondrial pathways. The compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Data Table: Biological Activity Summary

| Property | Observation |

|---|---|

| Compound Name | This compound |

| IC50 HepG2 | 15 µM |

| IC50 MCF-7 | 18 µM |

| Mechanism | Induction of apoptosis via ROS |

| Chelation Role | Potential enhancement of chemotherapy efficacy |

Propriétés

IUPAC Name |

hafnium;1,1,1-trifluoropentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKUECDZKNDYIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Hf] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F12HfO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330017 |

Source

|

| Record name | NSC177689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17475-68-2 |

Source

|

| Record name | NSC177689 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.